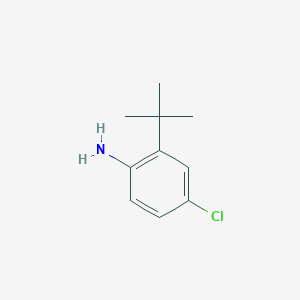

2-Tert-butyl-4-chloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWRRIVJDPYRLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The fundamental properties of 2-tert-butyl-4-chloroaniline are summarized below. These properties are crucial for its handling, purification, and use in chemical synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14ClN | nih.gov |

| Molecular Weight | 183.68 g/mol | nih.gov |

| IUPAC Name | 2-tert-butyl-4-chloroaniline | nih.gov |

| CAS Number | 959528-03-1 | nih.gov |

| XLogP3-AA (LogP) | 3.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Elucidation of Reaction Mechanisms and Reaction Kinetics

Fundamental Aromatic Nucleophilic Substitution Mechanisms in Chloroanilines

Aromatic nucleophilic substitution (SNA_r) is a principal reaction pathway for haloanilines, though it typically requires harsh conditions or the presence of strong electron-withdrawing groups to proceed efficiently. Unlike aliphatic SN2 reactions, the direct backside attack is sterically hindered by the benzene (B151609) ring. rsc.org Instead, the most common pathway is the bimolecular addition-elimination (SNA_r) mechanism. rsc.orgnih.gov

This mechanism involves two main steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. rsc.org The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate.

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

In 2-tert-butyl-4-chloroaniline, the chlorine atom at the C4 position is the designated leaving group. However, the ring is not strongly activated towards nucleophilic attack. The amino group is a powerful electron-donating group, which increases electron density on the ring and thus disfavors the attack of a nucleophile. While the chlorine atom is electron-withdrawing inductively, its effect is moderate compared to groups like nitro (-NO2). libretexts.org Consequently, SNA_r reactions on 2-tert-butyl-4-chloroaniline are generally slow and require forcing conditions.

The reactivity in SNA_r reactions is highly dependent on the leaving group. Contrary to what electronegativity might suggest, fluoride (B91410) is the best leaving group among halogens in this reaction, while iodide is the poorest. This is because the first step, the formation of the Meisenheimer complex, is typically the slow, rate-determining step. The highly electronegative fluorine atom strongly stabilizes the negative charge of the intermediate through its inductive effect, accelerating the reaction. Current time information in Merrimack County, US.

Table 1: Effect of Leaving Group on SNA_r Reaction Yield with Aniline (B41778) as Nucleophile

| Halogen (X) in 1-X-2,4-dinitrobenzene | Electronegativity | % Yield of Product |

| I | 2.5 | 10 |

| Br | 2.8 | 20 |

| Cl | 3.0 | 11 |

| F | 4.0 | 76 |

| Data adapted from a study on 1-halo-2,4-dinitrobenzene reacting with aniline, illustrating the leaving group effect in a highly activated system. Current time information in Merrimack County, US. |

Electrophilic Aromatic Substitution Pathways on the Substituted Aniline Core

Electrophilic aromatic substitution (SE_Ar) is a hallmark reaction of benzene and its derivatives. In the case of 2-tert-butyl-4-chloroaniline, the outcome of the reaction is directed by the combined influence of the three existing substituents. The amino group (-NH2) is one of the most powerful activating, ortho-, para-directing groups due to its ability to donate its lone pair of electrons into the aromatic π-system. libretexts.orgbyjus.com This donation significantly stabilizes the cationic intermediate (the arenium ion), especially when the electrophile attacks at the ortho and para positions relative to the amino group. dalalinstitute.com

The directing effects on 2-tert-butyl-4-chloroaniline are as follows:

-NH2 group (at C1): Strongly directs ortho (C2, C6) and para (C4).

-t-Bu group (at C2): Directs ortho (C1, C3) and para (C5).

-Cl group (at C4): Directs ortho (C3, C5) and para (C1).

Considering the positions on the ring:

C3: Ortho to -Cl, meta to -NH2, ortho to -t-Bu.

C5: Para to -t-Bu, ortho to -Cl, meta to -NH2.

C6: Ortho to -NH2, meta to -t-Bu and -Cl.

The powerful ortho-, para-directing effect of the amino group is dominant. However, the C2 and C4 positions are already substituted. The C6 position is ortho to the amino group but is sterically hindered by the adjacent bulky tert-butyl group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the activating tert-butyl group and ortho to the chloro group, while being meta to the deactivating influence of the amino group under strongly acidic conditions (where it becomes -NH3+). In neutral or weakly acidic conditions, the C6 position might become more accessible despite steric hindrance. Direct nitration of aniline itself can lead to a mixture of products, including meta-substituted derivatives, because the reaction is run in strong acid, which protonates the amine to the meta-directing anilinium ion (-NH3+). byjus.com

Mechanistic Investigations of N-H Insertion Reactions

N-H insertion reactions represent a powerful method for C-N bond formation. These reactions typically involve a metal-stabilized carbene that inserts into the N-H bond of an amine. rochester.eduwikipedia.org Recent advances have demonstrated these reactions using various catalysts, including those based on rhodium, copper, and silver. rochester.edunih.gov

A general mechanism, for instance in a silver-catalyzed reaction with a diazo compound, proceeds as follows:

Carbene Formation: The diazo compound reacts with the metal catalyst (e.g., a silver complex) to release N2 gas and form a metal-carbene intermediate.

Ylide Formation: The amine (2-tert-butyl-4-chloroaniline) attacks the electrophilic carbene carbon of the metal-carbene, forming a nitrogen ylide intermediate.

Current time information in Merrimack County, US.pharmaffiliates.com-Proton Shift: A rapid intramolecular proton transfer from the nitrogen to the adjacent carbon occurs, yielding the final N-H insertion product.

Recent research has shown that such insertions can be performed chemoselectively even with aqueous ammonia (B1221849), highlighting the robustness of this method. nih.gov In a study on a visible-light-induced N-H insertion of anilines, mechanistic investigations confirmed the critical role of a carbene intermediate. chemrxiv.org For 2-tert-butyl-4-chloroaniline, the reaction would lead to the formation of a secondary amine, with the new alkyl group derived from the carbene precursor attached to the nitrogen atom. The electronic properties of the aniline can influence the reaction; electron-donating groups on the aniline ring generally facilitate the initial nucleophilic attack on the metal carbene.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies are essential for elucidating reaction mechanisms by identifying the slowest step, known as the rate-determining step (RDS). bldpharm.comcdnsciencepub.com

Electrophilic Aromatic Substitution (SE_Ar): These reactions also typically follow second-order kinetics: Rate = k[Aromatic Substrate][Electrophile]. dalalinstitute.com The formation of the arenium ion intermediate is the rate-determining step.

N-Alkylation/N-H Insertion: In a study on the copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate, a proposed SN1-like mechanism suggests that the rate-determining step is the interception of the tert-butyl cation by the aniline substrate. This was inferred from the observation that increasing the concentration of the tert-butylating agent beyond a certain point did not increase the reaction rate.

Conclusion

Strategic Synthesis of Halogenated and Alkylated Anilines

The construction of the 2-tert-butyl-4-chloroaniline framework necessitates the precise installation of the tert-butyl and chloro groups onto the aniline ring. This section details the primary strategies for achieving this substitution pattern.

Regioselective Introduction of Tert-butyl and Chloro Groups

The direct introduction of a tert-butyl group ortho to the amino group in 4-chloroaniline (B138754) is a challenging transformation due to the directing effects of the substituents. The amino group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Friedel-Crafts alkylation, a common method for introducing alkyl groups, often suffers from a lack of regioselectivity and the potential for over-alkylation.

One approach to overcome these challenges is the use of shape-selective solid acid catalysts. For instance, the tert-butylation of 4-methoxyphenol (B1676288) with tert-butyl alcohol over mesoporous solid acid catalysts like Zn-Al-MCM-41 has been shown to selectively yield the ortho-tert-butylated product. researchgate.net This selectivity is attributed to the defined pore structure of the catalyst, which favors the formation of the less sterically hindered ortho-isomer. A similar strategy could potentially be applied to the tert-butylation of 4-chloroaniline.

An alternative strategy involves a multi-step sequence where the directing groups are manipulated to achieve the desired regiochemistry. For example, the ortho-tert-butylation of p-cresol (B1678582) has been achieved with high selectivity using sulfonic acid-functionalized ionic liquids as catalysts. researchgate.net

Synthetic Routes via Nitroarene Reduction

A more controlled and widely applicable method for the synthesis of 2-tert-butyl-4-chloroaniline involves the reduction of a corresponding nitroarene precursor, namely 2-tert-butyl-4-chloronitrobenzene. This approach allows for the unambiguous placement of the substituents prior to the formation of the reactive aniline.

The synthesis of the nitro precursor can be accomplished through a multi-step process. A common starting material is 4-chlorotoluene, which can be nitrated to produce a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. chemicalbook.comgoogleapis.com The desired 4-chloro-2-nitrotoluene can be separated by vacuum distillation. chemicalbook.com Subsequent free-radical bromination of the methyl group followed by elimination or other transformations could potentially lead to the introduction of the tert-butyl group, although this is a complex route.

A more direct, albeit challenging, approach is the direct chlorination of 4-nitrotoluene (B166481) in the presence of iodine as a catalyst, which has been shown to produce 2-chloro-4-nitrotoluene (B140621) with high selectivity. google.com

Once the 2-tert-butyl-4-chloronitrobenzene precursor is obtained, the final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C), or chemical reduction with metals like iron, tin, or zinc in acidic media. nih.gov For instance, the reduction of p-chloronitrobenzene to 4-chloroaniline is effectively carried out by catalytic hydrogenation. doi.org Given the presence of a sterically hindering tert-butyl group, reaction conditions may need to be optimized to ensure complete conversion.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 4-Chlorotoluene | Mixed acid (HNO₃/H₂SO₄) | 4-Chloro-2-nitrotoluene & 4-Chloro-3-nitrotoluene | chemicalbook.comgoogleapis.com |

| 4-Nitrotoluene | Cl₂, Iodine | 2-Chloro-4-nitrotoluene | google.com |

| 2-tert-Butyl-4-chloronitrobenzene | H₂, Raney Ni or Pd/C; or Fe/HCl | 2-Tert-butyl-4-chloroaniline | nih.govdoi.org |

Functional Group Interconversions and Protecting Group Strategies

The amino group of 2-tert-butyl-4-chloroaniline is a key functional handle for further molecular elaboration. However, its reactivity often necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule.

Amine Protection/Deprotection Methodologies (e.g., Boc Protection)

To prevent unwanted side reactions at the nucleophilic amino group during subsequent synthetic steps, it is often protected. One of the most common protecting groups for anilines is the tert-butoxycarbonyl (Boc) group. The Boc group is typically introduced by reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or N,N-dimethylaminopyridine (DMAP).

The Boc-protected aniline is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This orthogonality makes the Boc group a valuable tool in multi-step synthesis. For instance, the amino group of 3-chloroaniline (B41212) has been successfully protected with a Boc group before further derivatization. bldpharm.com

Selective Derivatization at Aromatic and Amine Centers

With the amino group protected, the aromatic ring of the 2-tert-butyl-4-chloroaniline scaffold can be selectively functionalized. The existing substituents will direct further electrophilic aromatic substitution. The tert-butyl group is an ortho-, para-director, and the chloro group is also an ortho-, para-director, while the protected amino group's directing effect is modified. For example, further halogenation, such as bromination, would be expected to occur at the positions ortho and para to the activating tert-butyl group and the protected amino group, taking into account steric hindrance. The synthesis of 2-bromo-4-(tert-butyl)-6-chloroaniline has been reported, indicating that selective halogenation is feasible.

Derivatization at the amine center can be achieved after deprotection or by direct reaction if the conditions are sufficiently mild. N-acylation is a common transformation, typically carried out by reacting the aniline with an acid chloride or anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. tandfonline.comnih.gov This reaction can be used to introduce a wide variety of functional groups. For example, anilines can be readily acylated with various acid chlorides, including benzoyl chloride and pivaloyl chloride. nih.gov

Selective N-alkylation of anilines can be more challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. However, methods using specific catalysts or reaction conditions have been developed to favor mono-alkylation.

Catalytic and Organometallic Synthesis Routes

Modern catalytic and organometallic chemistry offers powerful tools for the synthesis of substituted anilines like 2-tert-butyl-4-chloroaniline, often with high selectivity and efficiency.

A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. In the context of 2-tert-butyl-4-chloroaniline synthesis, a plausible route would involve the reaction of 1,4-dichloro-2-tert-butylbenzene with an ammonia (B1221849) surrogate or an amino-transfer reagent. The challenge lies in the selective amination of one of the two chloro groups.

Copper-catalyzed reactions also provide valuable synthetic pathways. For instance, copper-catalyzed N-tert-butylation of aromatic amines has been reported, which could be a method for derivatizing the amino group of a pre-formed chloroaniline. googleapis.com

| Reactants | Catalyst System | Product | Reference(s) |

| Aryl Halide + Amine | Palladium catalyst with phosphine (B1218219) ligand (e.g., Buchwald-Hartwig amination) | Aryl Amine | General methodology |

| Aromatic Amine + tert-Butyl 2,2,2-trichloroacetimidate | Copper(I) or Copper(II) salts | N-tert-butyl Aromatic Amine | googleapis.com |

| 1,4-Dichloro-2-tert-butylbenzene + Ammonia source | Palladium/ligand system | 2-tert-butyl-4-chloroaniline | Plausible route |

Transition-Metal-Mediated Coupling Reactions

Transition-metal catalysis, particularly with palladium and nickel, has become an indispensable tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering powerful routes to substituted anilines.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are workhorse methods for the synthesis of anilines from aryl halides. While direct synthesis of 2-tert-butyl-4-chloroaniline via this method is not extensively documented in a single step, related transformations highlight its potential. For instance, palladium catalysts are effective in the synthesis of substituted oxindoles from α-chloroacetanilides through an intramolecular C-H functionalization, demonstrating the catalyst's ability to operate on a substituted aniline scaffold. organic-chemistry.org In this process, a C-C bond is formed ortho to the amino group, a key structural feature. organic-chemistry.org Furthermore, palladium-catalyzed N-tert-prenylations of indoles have been reported, showcasing the formation of a C-N bond with a bulky alkyl group, analogous to the tert-butyl substituent. nih.gov

A highly efficient palladium(0)-catalyzed strategy for the synthesis of isocoumarins and phthalides has been developed, which involves the cyclization with incorporation of tert-butyl isocyanide. organic-chemistry.org This method, while not directly producing an aniline, demonstrates the utility of palladium in mediating reactions involving bulky tert-butyl groups. organic-chemistry.org

Interactive Data Table: Palladium-Catalyzed Reactions for Aniline Analogs

| Reaction Type | Catalyst/Ligand | Substrate | Product | Yield (%) | Reference |

| Intramolecular C-H Functionalization | Pd₂(dba)₃ / 2-(di-tert-butylphosphino)biphenyl | α-Chloroacetanilides | Substituted Oxindoles | Good to Excellent | organic-chemistry.org |

| N-tert-prenylation | Palladium Catalyst | Indoles | N-tert-prenylindoles | up to 94% | nih.gov |

| Isocoumarin Synthesis | Pd(OAc)₂ / DPEPhos | Aryl Halides and tert-butyl isocyanide | Isocoumarins | up to 94% | organic-chemistry.org |

Nickel-Catalyzed Reactions:

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. Dual photoredox and nickel catalysis has enabled the amination of aryl halides with anilines at room temperature under visible light irradiation, offering a mild and efficient route to diarylamines. rsc.org This method is tolerant of a wide range of functional groups and has been successfully applied on a gram scale. rsc.org

More directly relevant is the nickel-catalyzed amination of aryl chlorides and aryl sulfamates. orgsyn.orgnih.gov These methods provide access to a wide array of substituted anilines, which are common motifs in medicinally important compounds. nih.gov The use of N-heterocyclic carbene (NHC) ligands has been shown to be particularly effective in facilitating these amination reactions. nih.gov

Interactive Data Table: Nickel-Catalyzed Amination Reactions

| Reaction Type | Catalyst/Ligand | Substrates | Product Scope | Yield (%) | Reference |

| Photocatalytic Amination | NiBr₂·diglyme / Thioxanthen-9-one | Aryl Halides, Anilines | Diarylamines | 41-93% | rsc.org |

| Amination of Aryl Chlorides | NiCl₂·(DME) / SIPr·HCl | Aryl Chlorides, Amines | Polysubstituted Aryl Amines | Good | orgsyn.org |

| Amination of Aryl Sulfamates | [Ni(cod)₂] / SIPr·HCl | Aryl Sulfamates, Amines | Polysubstituted Aryl Amines | up to 95% | nih.gov |

Directed Metalation Strategies (e.g., Ortho-Lithiation)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive aryllithium intermediate that can be trapped by various electrophiles.

For the synthesis of 2-tert-butyl-4-chloroaniline, a plausible retrosynthetic analysis would involve the ortho-tert-butylation of a protected 4-chloroaniline. The N-pivaloyl group (N-COtBu) is an excellent DMG for anilines, as it is both a good director and protects the amine functionality. The synthetic sequence would involve:

Protection: Acylation of 4-chloroaniline with pivaloyl chloride to form N-pivaloyl-4-chloroaniline.

Directed Ortho-Lithiation: Treatment of the N-pivaloyl-4-chloroaniline with a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperature to generate the 2-lithio species.

Electrophilic Quench: Reaction of the aryllithium intermediate with a tert-butylating agent, such as tert-butyl bromide or isobutylene (B52900) oxide.

Deprotection: Hydrolysis of the pivaloyl group to afford the target 2-tert-butyl-4-chloroaniline.

The use of a bulky sulfinyl group as a directing group has also been demonstrated in the ortho-lithiation of a [2.2]paracyclophane system, highlighting the utility of this strategy for introducing substituents in sterically hindered positions. nih.gov

Interactive Data Table: Key Steps in Directed Ortho-Lithiation Strategy

| Step | Reagents and Conditions | Intermediate/Product | Key Feature |

| Protection | 4-Chloroaniline, Pivaloyl chloride, Base | N-pivaloyl-4-chloroaniline | Formation of directing group |

| Ortho-Lithiation | N-pivaloyl-4-chloroaniline, n-BuLi or sec-BuLi, THF, -78 °C | 2-Lithio-N-pivaloyl-4-chloroaniline | Regioselective deprotonation |

| tert-Butylation | 2-Lithio intermediate, tert-butyl bromide or isobutylene oxide | 2-tert-Butyl-N-pivaloyl-4-chloroaniline | Introduction of the tert-butyl group |

| Deprotection | Acid or base hydrolysis | 2-tert-Butyl-4-chloroaniline | Removal of protecting group |

Catalytic Functionalization of Anilines (e.g., Iron-Catalyzed Transformations)

The use of earth-abundant and low-toxicity iron catalysts for C-H functionalization has gained significant traction as a sustainable alternative to precious metal catalysis. epa.gov Iron catalysts have shown remarkable activity in a variety of transformations, including C-H amination and alkylation of arenes.

A significant breakthrough is the direct C-H amination of arenes using an inexpensive iron(II) sulfate (B86663) catalyst to produce primary anilines without the need for protecting groups. acs.org This method is operationally simple and tolerates a wide range of arenes, including complex drug molecules. acs.org

Iron-catalyzed C-H allylation of aniline derivatives has also been achieved with excellent regioselectivity. acs.org In a notable example, an iron-catalyzed para-selective C-H allylation of aniline derivatives with allyl alcohols was developed using a simple iron(III) chloride hexahydrate catalyst. acs.org This reaction proceeds via a chelation-induced strategy where the iron catalyst plays a dual role in activating both the aniline derivative and the allyl alcohol. acs.org While this demonstrates para-selectivity, the principles could potentially be adapted for ortho-functionalization with different directing groups. Furthermore, iron-catalyzed C-H alkylation and ring-opening reactions have been reported, showcasing the versatility of iron in C-C bond formation. nih.gov

Interactive Data Table: Iron-Catalyzed C-H Functionalization of Anilines and Arenes

| Reaction Type | Catalyst | Substrates | Product | Key Features | Reference |

| C-H Amination | FeSO₄ | Arenes, Aminating agent | Primary Anilines | Direct amination, protecting-group-free | acs.org |

| para-C-H Allylation | FeCl₃·6H₂O | Aniline derivatives, Allyl alcohols | para-Allylated Anilines | High regioselectivity, dual catalytic role | acs.org |

| C-H Alkylation/Ring Opening | Iron Catalyst | N-Aryl triazoles, Vinylbenzofurans | Isoquinolones | Redox-neutral, triazole assistance | nih.gov |

Sustainable and Green Chemistry Innovations in Aniline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reaction Conditions

Performing reactions in the absence of organic solvents or in aqueous media represents a significant step towards greener chemical processes. Several methodologies for the synthesis of substituted anilines have been developed that adhere to these principles.

An environmentally friendly and practical procedure for the synthesis of 2-(arylamino)nicotinic acids involves the amination of 2-chloronicotinic acid with various anilines under catalyst- and solvent-free conditions. nih.gov This method provides good to excellent yields in short reaction times. nih.gov Similarly, a catalyst- and additive-free synthesis of 2-benzyl-N-substituted anilines has been developed, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov

The synthesis of aniline-based triarylmethanes has been achieved via a double Friedel-Crafts reaction catalyzed by a Brønsted acidic ionic liquid under metal- and solvent-free conditions. rsc.org This protocol is applicable to a broad range of primary, secondary, and tertiary anilines. rsc.org

Interactive Data Table: Solvent-Free and Green Synthesis of Aniline Derivatives

| Reaction Type | Catalyst/Conditions | Substrates | Product | Yield (%) | Reference |

| Amination of Chloro-acid | Solvent-free, 120 °C | 2-Chloronicotinic acid, Anilines | 2-(Arylamino)nicotinic acids | Good to Excellent | nih.gov |

| Imine Condensation–Isoaromatization | Catalyst- and additive-free, 60 °C | (E)-2-Arylidene-3-cyclohexenones, Primary amines | 2-Benzyl-N-substituted anilines | 23-82% | beilstein-journals.orgnih.gov |

| Double Friedel-Crafts | Brønsted acidic ionic liquid, Solvent-free, 80 °C | Aldehydes, Anilines | Aniline-based triarylmethanes | up to 99% | rsc.org |

Nanocatalysis in Amine Protection and Organic Transformations

Nanocatalysts offer several advantages over their homogeneous or bulk heterogeneous counterparts, including high surface area-to-volume ratios, unique electronic properties, and often enhanced reactivity and selectivity. The use of nanocatalysts in the synthesis of substituted anilines is a burgeoning field.

Gold-palladium (Au-Pd) alloy nanoparticles supported on alumina (B75360) have been shown to be highly effective catalysts for the synthesis of N-substituted anilines from cyclohexanones and amines. rsc.org The bimetallic nanoparticles exhibit superior performance compared to monometallic Pd or Au catalysts, with the palladium species being intrinsically active and its performance enhanced by alloying with gold. rsc.org

A three-component reaction for the synthesis of substituted anilines has been developed using a gold(I) catalyst in a domino reaction involving the activation of two different alkynes. researchgate.net While not strictly a nanoparticle-catalyzed reaction in this instance, it highlights the utility of gold in complex aniline synthesis. Palladium nanoparticles have also been investigated for the synthesis of indoles via intramolecular Heck cyclization, a reaction that starts from a substituted aniline precursor. acs.org Furthermore, the hydrogenation of nitrobenzene (B124822) to aniline, a fundamental industrial process, can be efficiently catalyzed by supported palladium nanoparticles. acs.org

Interactive Data Table: Nanocatalysis in the Synthesis of Anilines and Related Heterocycles

| Catalyst System | Reaction Type | Substrates | Product | Key Features | Reference |

| Au-Pd/Al₂O₃ Nanoparticles | Dehydrogenative Aromatization | Cyclohexanones, Amines | N-Substituted Anilines | Heterogeneous, reusable catalyst | rsc.org |

| Gold(I) Catalyst | Three-Component Domino Reaction | Alkynes, Amines | Substituted Anilines | Modular synthesis | researchgate.net |

| Pd/Al₂O₃ Nanoparticles | Nitrobenzene Hydrogenation | Nitrobenzene, H₂ | Aniline | High selectivity at elevated temperatures | acs.org |

| CuO Nanoparticles | Transfer Hydrogenation | Azoarenes | Aniline Derivatives | Chemodivergent | acs.org |

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scalability. youtube.com

The application of continuous flow technology to the synthesis of anilines and their derivatives is an area of active research. For instance, an automated continuous system for the production of aryl sulfonyl chlorides, which are important precursors for many amine-containing drugs, has been developed. nih.gov This system utilizes continuous stirred-tank reactors (CSTRs) and a continuous filtration system, demonstrating the feasibility of multi-step continuous manufacturing at the laboratory scale. nih.gov

While a direct continuous flow synthesis of 2-tert-butyl-4-chloroaniline has not been specifically reported, the principles have been demonstrated in the synthesis of other complex nitrogen-containing molecules. A unified continuous flow assembly-line synthesis of highly substituted pyrazoles and pyrazolines has been developed, showcasing the power of telescoped reactions in a flow setup. mit.edu The safe in-situ generation and use of hazardous intermediates, such as diazoalkanes, is a key advantage of this approach. mit.edu The development of continuous flow methods for the synthesis of metal nanowires, which can be used as catalysts, also contributes to the advancement of this field. rsc.org The translation of the advanced catalytic methods described in the preceding sections into a continuous flow process represents a promising future direction for the efficient and sustainable production of 2-tert-butyl-4-chloroaniline and its analogs.

Interactive Data Table: Examples of Continuous Flow Synthesis Applications

| Process | Reactor Type | Key Features | Scale | Reference |

| Aryl Sulfonyl Chloride Synthesis | Continuous Stirred-Tank Reactors (CSTRs) | Automated process control, continuous filtration | Multi-hundred-gram | nih.gov |

| Substituted Pyrazole (B372694) Synthesis | Sequential Reactor Coils | Telescoped multi-step synthesis, safe handling of hazardous intermediates | 1.76 g h⁻¹ | mit.edu |

| General Flow Chemistry Principles | Microreactors, Tubular Reactors | Superior mixing and heat transfer, reduced solvent use, increased safety | Lab to Production | youtube.comyoutube.com |

Theoretical and Computational Investigations of Molecular Properties

Quantum Chemical Calculations and Basis Set Selection (e.g., DFT, B3LYP)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed insights into molecular structure and properties. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. researchgate.net The selection of a functional and a basis set is a critical step that dictates the quality of the theoretical results.

For substituted anilines, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice. It combines the strengths of Hartree-Fock theory and DFT to accurately model electron correlation. rsc.org Other functionals, such as the M06-2X, are also employed, particularly for studies involving thermochemistry and kinetics. researchgate.net

The basis set determines the mathematical representation of atomic orbitals. Pople-style basis sets, like 6-311++G(d,p), are commonly used for molecules of this type. This notation indicates a split-valence set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. These additions are crucial for accurately describing the electron distribution in molecules with heteroatoms and potential for hydrogen bonding, as well as for calculating properties like electron affinity and polarizability. researchgate.net In some studies, correlation-consistent basis sets like cc-pVDZ are also utilized for their systematic convergence towards the complete basis set limit. nih.gov The combination of a functional like B3LYP with a basis set such as 6-311++G(d,p) has been shown to yield reliable predictions for the geometries, vibrational frequencies, and electronic properties of aniline (B41778) derivatives. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. This method provides quantitative insight into charge distribution and electron delocalization effects within a molecule.

NBO analysis is particularly useful for understanding the influence of substituents on the aromatic ring of 2-tert-butyl-4-chloroaniline. It quantifies hyperconjugative interactions by evaluating the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are calculated using second-order perturbation theory. For instance, the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the benzene (B151609) ring is a key factor in determining the electronic properties of the amino group. Similarly, interactions involving the orbitals of the chloro and tert-butyl substituents with the ring system can be analyzed.

A study on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide used NBO analysis to investigate intramolecular interactions. researchgate.net For a molecule like 2-tert-butyl-4-chloroaniline, one would expect to see significant donor-acceptor interactions, such as:

LP(N) → π(C-C)*: Delocalization from the nitrogen lone pair into the aromatic ring's antibonding orbitals.

LP(Cl) → σ(C-C)*: Delocalization from a chlorine lone pair into adjacent carbon-carbon antibonding orbitals.

π(C-C) → π(C-C)*: Intramolecular charge transfer within the benzene ring, influenced by the substituents.

The table below illustrates the type of data obtained from an NBO analysis for a related compound, showcasing the stabilization energies for key intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C1-C6) | 55.2 | n → π |

| LP (1) N | π (C2-C3) | 3.8 | n → π |

| π (C1-C6) | π (C2-C3) | 21.5 | π → π |

| π (C1-C6) | π (C4-C5) | 2.2 | π → π* |

| This is representative data for aniline to illustrate the concept. |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is an indispensable tool for predicting and interpreting various types of spectra, including electronic (UV-Visible), vibrational (IR, Raman), and nuclear magnetic resonance (NMR) spectra.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the vertical electronic excitation energies, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. mdpi.com These calculations also provide the oscillator strength (f), which relates to the intensity of the absorption band. The analysis of the molecular orbitals involved in the main electronic transitions, typically the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, provides insight into the nature of the electronic excitation (e.g., π → π* or n → π). For 2-tert-butyl-4-chloroaniline, the HOMO is expected to have significant contributions from the aniline nitrogen and the π-system of the ring, while the LUMO would be a π orbital of the ring. The energy difference between these orbitals (the HOMO-LUMO gap) is a key determinant of the molecule's color and photochemical reactivity.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after appropriate scaling to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For 2-tert-butyl-4-chloroaniline, key predicted vibrations would include the N-H stretching of the amino group, C-N stretching, C-Cl stretching, and various aromatic C-H and C-C stretching and bending modes, as well as modes associated with the tert-butyl group.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. arxiv.org Theoretical calculations can help assign peaks in complex spectra and understand how the electronic environment around each nucleus, as influenced by the chloro, tert-butyl, and amino groups, affects its shielding and chemical shift.

The table below shows representative TD-DFT data for a substituted aniline, illustrating the kind of output generated.

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.045 | HOMO → LUMO (95%) |

| S0 → S2 | 260 | 0.150 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 235 | 0.310 | HOMO → LUMO+1 (91%) |

| This is representative data to illustrate the concept. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 2-tert-butyl-4-chloroaniline, the key flexible degrees of freedom include the rotation of the tert-butyl group around the C-C bond and the orientation of the amino group relative to the aromatic ring.

The large steric bulk of the tert-butyl group significantly influences the molecule's preferred shape and can create substantial rotational barriers. Computational methods are used to map the potential energy surface (PES) by systematically changing the dihedral angles of interest and calculating the energy at each point. This process identifies the low-energy conformers (local minima) and the transition states that connect them.

For 2-tert-butyl-4-chloroaniline, the analysis would focus on:

Amino Group Pyramidalization: The geometry at the nitrogen atom and the barrier to its inversion.

Rotation around the C-N bond: The energetic cost of rotating the -NH₂ group out of the plane of the aromatic ring, which would disrupt the favorable n → π* conjugation.

Rotation around the C-C(tert-butyl) bond: The steric interactions between the methyl groups of the tert-butyl substituent and the adjacent amino group and aromatic hydrogen.

The energy difference between the most stable conformer and other higher-energy conformers determines their relative populations at a given temperature. The energy landscape provides crucial information about the molecule's flexibility and the shapes it is likely to adopt, which in turn affects its intermolecular interactions and biological activity. While specific data for 2-tert-butyl-4-chloroaniline is not available, studies on sterically hindered systems often reveal distinct, well-defined low-energy conformations.

| Conformer | Dihedral Angle (H-N-C2-C1) | Relative Energy (kcal/mol) |

| A | 0° | 0.00 |

| B | 90° | 3.50 |

| This is hypothetical data for 2-tert-butylaniline (B1265841) to illustrate the concept of rotational barriers. |

Computational Studies of Electrochemical Properties (e.g., Oxidation Potentials)

The electrochemical properties of a molecule, such as its oxidation potential, are directly related to its electronic structure, specifically the energy required to remove an electron. DFT calculations provide a robust framework for predicting these properties. The one-electron oxidation potential of an aniline derivative corresponds to the formation of a radical cation.

The oxidation potential can be calculated using a thermodynamic cycle that involves the Gibbs free energies of the neutral molecule and its corresponding radical cation in both the gas phase and in solution. rsc.orgumn.edu The energy of the highest occupied molecular orbital (HOMO) is also often correlated with the oxidation potential; a higher HOMO energy generally corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized. nih.gov

Substituents on the aniline ring have a profound effect on the oxidation potential. Electron-donating groups (like the amino group and, to a lesser extent, the tert-butyl group) increase the HOMO energy and lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (like the chloro group) lower the HOMO energy and increase the oxidation potential. The net effect in 2-tert-butyl-4-chloroaniline is a balance of these opposing influences.

Computational studies on a wide range of substituted anilines have demonstrated a strong linear correlation between theoretically calculated oxidation potentials and experimentally measured values. researchgate.netresearchgate.netrsc.org This allows for the reliable prediction of electrochemical behavior for new or unmeasured compounds.

The following table presents experimental and calculated oxidation potentials for aniline and related substituted anilines, demonstrating the influence of different substituents.

| Compound | Substituent(s) | Experimental E_p (V) | Calculated E_ox_ (V) |

| Aniline | -H | 0.99 | 0.98 |

| 4-Methylaniline | 4-CH₃ | 0.88 | 0.87 |

| 4-Chloroaniline (B138754) | 4-Cl | 1.03 | 1.04 |

| 2-Chloroaniline | 2-Cl | 1.08 | 1.09 |

| Data sourced from studies on substituted anilines to illustrate substituent effects. rsc.org |

Thermodynamic and Transition State Analysis of Reactions

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For 2-tert-butyl-4-chloroaniline, this could include reactions such as electrophilic aromatic substitution, oxidation, or N-alkylation. DFT calculations can determine the thermodynamic and kinetic parameters that govern these processes.

Transition State Analysis: To understand the kinetics of a reaction, one must identify the transition state (TS), which is the highest energy point along the reaction coordinate. Locating a transition state structure on the potential energy surface is a key computational task. Once found, a vibrational frequency calculation is performed to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrevlett.com

The energy difference between the reactants and the transition state is the activation energy (E_a_) or activation free energy (ΔG‡). This value is crucial for determining the reaction rate via transition state theory. A high activation energy implies a slow reaction, while a low activation energy suggests a fast reaction. Studies on reactions of substituted anilines, such as intramolecular radical addition, have used these methods to successfully predict reaction rates and understand the influence of substituents on reactivity. nih.gov

| Reaction Parameter | Calculated Value (kcal/mol) | Interpretation |

| ΔH_rxn | -15.2 | Exothermic Reaction |

| ΔG_rxn_ | -10.5 | Spontaneous Reaction |

| ΔG‡ | +22.8 | Kinetically Controlled Rate |

| This is hypothetical data for a representative reaction of a substituted aniline to illustrate the concept. |

Synthetic Utility and Applications in Complex Molecule Synthesis

2-Tert-butyl-4-chloroaniline as a Versatile Building Block in Organic Synthesis

In the field of organic chemistry, "building blocks" refer to organic molecules with functional groups that serve as the fundamental components for the modular, bottom-up assembly of more complex molecular architectures. alfa-chemistry.com These structures are crucial in medicinal chemistry, materials science, and organic synthesis for the reliable and efficient construction of target compounds. alfa-chemistry.com 2-Tert-butyl-4-chloroaniline is a valuable building block due to the specific arrangement of its functional groups. The primary amino group (-NH₂) is a versatile nucleophile and a key site for a wide array of chemical transformations. The chloro substituent and the sterically hindering tert-butyl group on the aromatic ring influence the reactivity and regioselectivity of reactions, providing a scaffold that leads to specific substitution patterns in the final products. The presence of these distinct functionalities allows chemists to use 2-tert-butyl-4-chloroaniline as a starting material for creating a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers.

Derivatization Strategies for Novel Organic Compounds

The reactivity of the amino group in 2-tert-butyl-4-chloroaniline allows for numerous derivatization strategies, enabling its conversion into a wide variety of functional compounds.

Thiocarbamides, also known as thioureas, are a class of organosulfur compounds with significant applications in medicinal and agricultural chemistry. gsconlinepress.com The synthesis of substituted thiocarbamide derivatives starting from anilines is a well-established transformation. While direct synthesis examples for 2-tert-butyl-4-chloroaniline are not prevalent in the provided literature, a representative method involves the reaction of a related compound, 3-chloroaniline (B41212), with various substituted thioureas. In this process, the amino group of the aniline (B41778) undergoes a condensation reaction. gsconlinepress.com An essential first step in some synthetic routes is the protection of the amine functionality, for instance, using di-tert-butyl dicarbonate (B1257347) (Boc₂O), before proceeding with further transformations. gsconlinepress.com The general approach involves reacting the aniline with an appropriate isothiocyanate or a thiocarbamoylating agent to form the N,N'-disubstituted thiourea (B124793) core.

Table 1: General Synthesis of Substituted Thiocarbamide Derivatives from Anilines

| Reactant A | Reactant B | Product Type | Reference |

| Substituted Aniline (e.g., 2-tert-butyl-4-chloroaniline) | Substituted Isothiocyanate | N,N'-Disubstituted Thiocarbamide | gsconlinepress.com |

| Boc-Protected Aniline | Substituted Thiourea | Substituted Thiocarbamide (post-deprotection) | gsconlinepress.com |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are synthesized through the acid-catalyzed condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). worldscientific.comresearchgate.net The amino group of 2-tert-butyl-4-chloroaniline can react with a variety of aldehydes and ketones to form the corresponding imines. This reaction is reversible and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final Schiff base. researchgate.net These compounds are important intermediates in organic synthesis and have been investigated for their biological properties. worldscientific.comnih.gov For example, Schiff bases have been synthesized from substituted anilines like 4-chloroaniline (B138754) and various aldehydes, and their structures confirmed using spectroscopic methods such as FT-IR, UV-Vis, and NMR. worldscientific.comresearchgate.net

Table 2: Representative Formation of Schiff Bases

| Aniline Reactant | Carbonyl Reactant | Product | Reference |

| 4-Chloroaniline | Vanillin | (E)-4-chloro-N-(4-hydroxy-3-methoxybenzylidene)aniline | worldscientific.com |

| 4-Chloroaniline | Salicylaldehyde | N-salicylidene-p-chloroaniline | researchgate.net |

| 2-tert-butyl-4-chloroaniline | General Aldehyde (R-CHO) | 2-tert-butyl-4-chloro-N-(alkylidene)aniline | worldscientific.comresearchgate.net |

Carbamates are a class of organic compounds derived from carbamic acid. In synthetic chemistry, the formation of a carbamate (B1207046) is a common strategy to "protect" an amino group, temporarily masking its reactivity while other parts of the molecule are modified. nih.govorganic-chemistry.org The amino group of 2-tert-butyl-4-chloroaniline can be readily converted into a carbamate. A widely used method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form a tert-butoxycarbonyl (Boc) protected amine. organic-chemistry.org Other methods for carbamate synthesis include reactions with chloroformates or transcarbamoylation, where an existing carbamate (like phenyl carbamate) transfers its carbamoyl (B1232498) group to the alcohol or amine in the presence of a catalyst. organic-chemistry.orgresearchgate.net These reactions are generally efficient and proceed under mild conditions. nih.govorganic-chemistry.org

Table 3: Methods for Carbamate Synthesis from Amines

| Amine | Reagent(s) | Product Type | Reference |

| 2-tert-butyl-4-chloroaniline | Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected amine | organic-chemistry.org |

| 2-tert-butyl-4-chloroaniline | Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Aryl carbamate | organic-chemistry.org |

| 2-tert-butyl-4-chloroaniline | Carbon dioxide, Alkyl Halide, Base (e.g., Cs₂CO₃) | Alkyl carbamate | organic-chemistry.org |

Sulfur-containing compounds are integral to medicinal chemistry, with scaffolds like sulfonamides and thioethers found in numerous approved drugs. nih.gov The amino group of 2-tert-butyl-4-chloroaniline can be transformed into various sulfur-containing functionalities. A key transformation is the synthesis of sulfonamides, which are typically prepared by reacting the amine with a sulfonyl chloride in the presence of a base. nih.gov More modern, metal-free methods have been developed, such as the iodine-mediated reaction between amines and sodium sulfinates to form the S-N bond of the sulfonamide. nih.gov While the direct synthesis of sulfinate esters from anilines is less common, the formation of other sulfur-containing compounds is well-documented. These sulfur-containing derivatives are of great interest due to their diverse biological activities. openmedicinalchemistryjournal.comnih.gov

Table 4: Synthesis of Sulfur-Containing Compounds from Anilines

| Aniline | Reagent(s) | Product Class | Key Feature | Reference |

| 2-tert-butyl-4-chloroaniline | Arylsulfonyl chloride | Sulfonamide | Classical synthesis | nih.gov |

| 2-tert-butyl-4-chloroaniline | Sodium arylsulfinate, Iodine | Sulfonamide | Metal-free S-N bond formation | nih.gov |

| 2-tert-butyl-4-chloroaniline | Nitroarenes, Sodium arylsulfinates, FeCl₂ | Sulfonamide | Uses nitroarenes as nitrogen source | nih.gov |

Role in the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, natural products, and functional materials. nih.govmdpi.com Substituted anilines like 2-tert-butyl-4-chloroaniline are critical precursors for the synthesis of many of these ring systems, where the aniline nitrogen and at least one carbon atom from its aromatic ring become incorporated into the newly formed heterocycle. A significant portion of small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. nih.gov

Several classic and modern synthetic reactions utilize anilines to construct fused heterocyclic systems. For instance, quinolines can be synthesized via reactions such as the Skraup, Doebner-von Miller, or Combes syntheses, all of which involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or their precursors. Benzimidazoles can be prepared from anilines after conversion to the corresponding o-phenylenediamine, followed by condensation with a carboxylic acid or its equivalent. mdpi.com Furthermore, anilines are used in multicomponent reactions to build complex heterocyclic frameworks in a single step, often in environmentally benign solvents like water. mdpi.com The specific substituents on the aniline ring, such as the tert-butyl and chloro groups of 2-tert-butyl-4-chloroaniline, are carried into the final heterocyclic product, allowing for the synthesis of precisely functionalized molecules with potential therapeutic applications. mdpi.com

Table 5: Examples of Heterocycles Synthesized from Aniline Precursors

| Heterocycle Class | General Precursors | Synthetic Strategy | Reference |

| Quinolines | Aniline, Glycerol, Oxidizing agent | Skraup Synthesis | nih.gov |

| Imidazo[1,2-a]azines | 2-Aminoazine, 2-Oxoaldehyde, 1,3-Dicarbonyl | Biginelli-type Multicomponent Reaction | mdpi.com |

| Benzimidazoles | o-Alkynyl aldehydes, Amines with N-tethered nucleophile | Ag(I)-catalyzed Tandem Reaction | mdpi.com |

| Piperidines/Pyrrolidines | Sulfinimines (from anilines) | Asymmetric Synthesis via Chiral Auxiliaries | rsc.org |

Synthesis of Carbolines and Related Polycycles

Carbolines, particularly β-carbolines, are a prominent class of indole (B1671886) alkaloids with a tricyclic pyrido[3,4-b]indole core structure. These compounds are of significant interest due to their wide range of biological activities. The synthesis of the carboline framework often involves the construction of the pyridine (B92270) ring (C-ring) onto a pre-existing indole structure. ljmu.ac.uk Common methods include the Pictet-Spengler and Bischler-Napieralski reactions, as well as more contemporary transition metal-catalyzed approaches. ljmu.ac.uk

A review of the current literature did not yield specific examples of the use of 2-tert-butyl-4-chloroaniline as a direct precursor in the synthesis of carbolines or related polycyclic structures. While the synthesis of carbolines from various aniline derivatives is well-established, the specific application of 2-tert-butyl-4-chloroaniline in these transformations is not documented in the reviewed sources.

Incorporation into Pyrazole (B372694) and Benzopyranone Scaffolds

Pyrazole Scaffolds:

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are key components in many pharmaceuticals and agrochemicals. chim.it The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. chim.it

While there is extensive research on the synthesis of pyrazole derivatives, the direct incorporation of 2-tert-butyl-4-chloroaniline into pyrazole scaffolds is not explicitly described in the surveyed literature. However, related structures have been utilized. For instance, research has been conducted on the synthesis of novel pyrazoles from chalcones derived from 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde. nih.gov This highlights the utility of the "butyl-chloro" substitution pattern in the synthesis of heterocyclic compounds, though it does not directly involve 2-tert-butyl-4-chloroaniline.

Benzopyranone Scaffolds:

Benzopyranones, also known as coumarins, are a class of compounds characterized by a benzene (B151609) ring fused to a pyran-2-one ring. They are known for their diverse biological activities. The synthesis of substituted benzopyranones can be achieved through various methods, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.

A study details the synthesis of 4-[(substituted anilinomethyl)]-6-t-butyl-2H-1-benzopyran-2-ones. researchgate.net This research, however, does not specifically list 2-tert-butyl-4-chloroaniline among the aniline derivatives used in the synthesis of the target compounds. researchgate.net

Design and Application as an Initiator or Ligand in Catalysis

The electronic and steric properties of substituted anilines can make them suitable candidates for use as initiators in polymerization reactions or as ligands in metal-catalyzed transformations.

Initiator in Oligomerization and Polymerization Reactions

A review of the available literature did not provide any specific instances of 2-tert-butyl-4-chloroaniline being used as an initiator in oligomerization or polymerization reactions.

Ligand in Metal-Catalyzed Transformations

The nitrogen atom of an aniline derivative can coordinate to a metal center, and the substituents on the aromatic ring can modulate the electronic and steric environment of the resulting metal complex. This can influence the activity and selectivity of the catalyst.

While there is no direct evidence of 2-tert-butyl-4-chloroaniline being employed as a ligand in metal-catalyzed transformations, the closely related compound, tert-butylamine (B42293), has been successfully used as a bifunctional additive, acting as both a base and a ligand in nickel-catalyzed photoredox cross-coupling reactions. nih.govchemrxiv.org This approach has proven effective for C-O and C-N bond-forming reactions. nih.govchemrxiv.org The success of tert-butylamine suggests that other sterically hindered amines, potentially including 2-tert-butyl-4-chloroaniline, could have applications in this area of catalysis, although specific research to this effect is not currently available.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research into 2-Tert-butyl-4-chloroaniline and its analogs has been driven by the unique interplay of its substituent groups: the sterically demanding tert-butyl group at the ortho position and the electron-withdrawing chloro group at the para position. While dedicated, in-depth studies solely on 2-Tert-butyl-4-chloroaniline are somewhat limited in publicly accessible literature, a comprehensive understanding can be constructed from research on closely related compounds and general principles of aniline (B41778) chemistry.

Synthesis and Characterization: The synthesis of ortho-alkylated anilines, such as 2-tert-butylaniline (B1265841), has been a subject of significant interest, with various patented methods available. google.comgoogle.comgoogle.com These methods often involve the direct alkylation of aniline or its derivatives. For instance, the reaction of aniline with isobutylene (B52900) over silica-alumina catalysts has been explored to produce mono-ortho-tert-butyl-aniline with high selectivity. google.com Another approach involves the use of a phosphotungstic acid/HZSM-5 catalyst for the alkylation of aniline with methyl tert-butyl ether. google.com The synthesis of 2-Tert-butyl-4-chloroaniline would likely follow a similar strategy, potentially starting from 4-chloroaniline (B138754) and introducing the tert-butyl group, or by chlorination of 2-tert-butylaniline.

| Spectroscopic Data (Predicted for 2-Tert-butyl-4-chloroaniline) | |

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the amine, tert-butyl, and chloro groups. The tert-butyl group would present as a singlet in the aliphatic region. The amine protons would appear as a broad singlet. |

| ¹³C NMR | The spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts indicating the electronic environment of each carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3400-3500 cm⁻¹), C-H stretching of the aromatic ring and the tert-butyl group, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region (typically below 800 cm⁻¹). nist.govresearchgate.netdocbrown.info |

| Mass Spectrometry | The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl moiety. pearson.comnist.govmassbank.eumassbank.eu |

Crystal Structure and Thermal Properties: Direct experimental data on the crystal structure of 2-Tert-butyl-4-chloroaniline is not found in the primary literature. However, studies on other substituted anilines indicate that the crystal packing is significantly influenced by hydrogen bonding between the amine groups of adjacent molecules. researchgate.netresearchgate.net The bulky tert-butyl group in 2-Tert-butyl-4-chloroaniline would likely introduce steric hindrance, potentially affecting the planarity of the aniline ring and influencing the crystal packing arrangement.

The thermal decomposition of halogenated anilines has been a subject of research. mdpi.com Studies on similar compounds suggest that the thermal stability is influenced by the nature and position of the substituents. The decomposition of such compounds often proceeds in multiple stages, with the initial decomposition temperature being a key parameter of thermal stability. mdpi.commdpi.com For 2-Tert-butyl-4-chloroaniline, the presence of the chloro and tert-butyl groups would dictate its thermal behavior, which is an area ripe for experimental investigation.

Emerging Methodologies and Underexplored Research Avenues for 2-Tert-butyl-4-chloroaniline

The synthesis of functionalized anilines is a continuously evolving field, with new methodologies offering greater efficiency and selectivity. bath.ac.uktohoku.ac.jpsciencedaily.com

Emerging Synthetic Methodologies:

Domino Rearrangement Reactions: Recent studies have shown the efficient synthesis of multi-substituted anilines through catalytic domino rearrangement reactions, which could be a promising route for synthesizing complex aniline derivatives starting from simpler precursors. sciencedaily.com

Photoredox Catalysis: The use of photoredox catalysis has emerged as a powerful tool for the synthesis of sterically hindered primary amines under mild conditions. nih.gov This could be a valuable method for the synthesis of 2-Tert-butyl-4-chloroaniline and its derivatives.

C-H Functionalization: Direct C-H functionalization of anilines is a highly sought-after transformation that allows for the introduction of various functional groups at specific positions on the aromatic ring, offering a more atom-economical approach compared to traditional methods. bath.ac.uk

Underexplored Research Avenues:

Detailed Physicochemical Characterization: There is a clear need for a thorough experimental investigation of the fundamental properties of 2-Tert-butyl-4-chloroaniline, including its precise melting point, boiling point, solubility in various solvents, and a detailed analysis of its crystal structure through X-ray diffraction.

Reactivity Studies: A systematic study of the chemical reactivity of 2-Tert-butyl-4-chloroaniline would be highly valuable. This could include exploring its participation in various organic reactions, such as diazotization followed by Sandmeyer reactions, to understand how the steric hindrance from the tert-butyl group and the electronic effect of the chloro group influence its reactivity.

Polymerization Studies: Given the interest in conducting polymers derived from substituted anilines, investigating the polymerization of 2-Tert-butyl-4-chloroaniline could lead to the development of new materials with unique electronic and physical properties. researchgate.net

Potential Contributions to Advanced Materials Science and Chemical Reagent Design

The unique structural features of 2-Tert-butyl-4-chloroaniline make it a promising candidate for applications in advanced materials science and as a specialized chemical reagent.

Advanced Materials Science:

Polymer Synthesis: As a monomer, 2-Tert-butyl-4-chloroaniline could be used to synthesize novel polyaniline derivatives. The bulky tert-butyl group could enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of conducting polymers. The chloro-substituent would also modulate the electronic properties of the polymer.

Liquid Crystals: Aniline derivatives are known to be used in the synthesis of liquid crystals. sciencedaily.com The specific substitution pattern of 2-Tert-butyl-4-chloroaniline could be exploited to design new liquid crystalline materials with tailored properties.

Organic Light-Emitting Diodes (OLEDs): Functionalized anilines are also used in the development of materials for OLEDs. sciencedaily.com The steric and electronic properties of 2-Tert-butyl-4-chloroaniline could be beneficial in designing new host or emitter materials for these devices.

Chemical Reagent Design:

Building Block for Complex Molecules: The compound can serve as a versatile building block in organic synthesis. The amino group can be readily transformed into other functional groups, and the aromatic ring can be further functionalized, allowing for the construction of more complex molecules with potential applications in medicinal chemistry and agrochemistry. researchgate.net

Ligand Synthesis: The sterically hindered nature of the aniline could be advantageous in the design of novel ligands for catalysis. The tert-butyl group can create a specific steric environment around a metal center, potentially leading to enhanced selectivity in catalytic reactions. rsc.orgresearchgate.net

Q & A

Basic: What are the common synthetic routes for preparing 2-Tert-butyl-4-chloroaniline?

Methodological Answer:

The synthesis of 2-Tert-butyl-4-chloroaniline typically involves sequential substitution and protection/deprotection strategies. A representative approach includes:

Friedel-Crafts alkylation : Introducing the tert-butyl group via reaction of aniline derivatives with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Chlorination : Direct electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions to avoid over-chlorination.

Reductive amination : For intermediates requiring nitro group reduction (e.g., converting nitro to amine using H₂/Pd-C or Sn/HCl).

Key challenges include regioselectivity in chlorination and steric hindrance from the tert-butyl group. Optimization of reaction solvents (e.g., DCM or chlorobenzene) and temperature (0–25°C) improves yields .

Basic: How is the purity and structural integrity of 2-Tert-butyl-4-chloroaniline validated in experimental workflows?

Methodological Answer:

Purity and structure are confirmed via:

- Chromatography : HPLC or GC-MS with standards to verify retention times and detect impurities.

- Spectroscopy :

- Elemental analysis : Matches theoretical C, H, N, and Cl percentages (±0.3% tolerance) .

Advanced: What strategies address contradictions in reported reactivity or spectroscopic data for 2-Tert-butyl-4-chloroaniline derivatives?

Methodological Answer:

Discrepancies in literature data (e.g., conflicting NMR shifts or reaction yields) require:

Multi-technique validation : Cross-referencing NMR, X-ray crystallography, and computational modeling (DFT) to resolve ambiguities in regiochemistry .

Systematic reaction condition screening : Testing solvents (polar vs. nonpolar), catalysts, and temperatures to identify outliers in published protocols .

Meta-analysis : Comparing datasets across peer-reviewed studies while excluding non-validated sources (e.g., vendor catalogs) .

Advanced: How does steric hindrance from the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The tert-butyl group imposes steric constraints that:

- Limit electrophilic substitution : Direct functionalization at the ortho position is often inhibited, favoring para or meta modifications.

- Modify catalytic efficiency : In Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) enhance yields by mitigating steric clashes with palladium catalysts .

- Alter solubility : Enhanced lipophilicity necessitates polar aprotic solvents (DMF, DMSO) for homogeneous reaction conditions .

Experimental optimization involves adjusting catalyst loading (1–5 mol%) and reaction time (12–48 hrs) .

Basic: What safety protocols are critical when handling 2-Tert-butyl-4-chloroaniline?

Methodological Answer:

Safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Storage : Inert atmosphere (N₂ or Ar) and amber glass bottles to prevent degradation .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can computational chemistry predict the environmental persistence or toxicity of 2-Tert-butyl-4-chloroaniline?

Methodological Answer:

Computational tools provide insights into:

- Biodegradation pathways : QSAR models predict half-lives in soil/water using molecular descriptors (e.g., logP, topological surface area).

- Ecototoxicity : Molecular docking simulations assess binding affinity to enzymes (e.g., cytochrome P450) to estimate bioaccumulation potential .

- Photodegradation : TD-DFT calculations evaluate UV-vis absorption spectra to identify reactive intermediates .

Advanced: What role does 2-Tert-butyl-4-chloroaniline play in structure-activity relationship (SAR) studies for drug discovery?

Methodological Answer:

As a scaffold, modifications to its structure enable:

- Bioisosteric replacement : Swapping Cl with F or Br alters electronic effects without significant steric changes, impacting target binding .

- Pharmacophore mapping : The aniline group serves as a hydrogen bond donor, while the tert-butyl group enhances membrane permeability in lead compounds .

- Toxicity mitigation : Introducing hydrophilic groups (e.g., -OH or -COOH) reduces hepatotoxicity predicted by in silico models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.